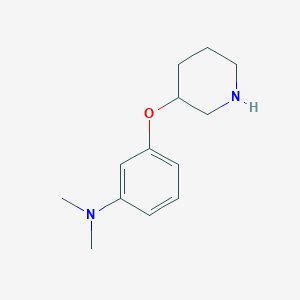

n,n-Dimethyl-3-(piperidin-3-yloxy)aniline

Description

N,N-Dimethyl-3-(piperidin-3-yloxy)aniline is a tertiary aniline derivative featuring a dimethylamino group (-N(CH₃)₂) at the para position and a piperidin-3-yloxy substituent (-O-piperidin-3-yl) at the meta position of the benzene ring. This compound (CAS: 1251122-52-7) has a molecular weight of 220.32 g/mol and is reported to have a purity of 98% .

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

N,N-dimethyl-3-piperidin-3-yloxyaniline |

InChI |

InChI=1S/C13H20N2O/c1-15(2)11-5-3-6-12(9-11)16-13-7-4-8-14-10-13/h3,5-6,9,13-14H,4,7-8,10H2,1-2H3 |

InChI Key |

LOARYYIPEOCYIO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OC2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,n-Dimethyl-3-(piperidin-3-yloxy)aniline typically involves the reaction of 3-hydroxyaniline with piperidine under specific conditions. The process generally includes:

Formation of the Ether Linkage: The hydroxyl group of 3-hydroxyaniline reacts with piperidine in the presence of a suitable base, such as sodium hydride, to form the ether linkage.

Dimethylation: The resulting intermediate is then subjected to dimethylation using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

n,n-Dimethyl-3-(piperidin-3-yloxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced aromatic compounds.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

n,n-Dimethyl-3-(piperidin-3-yloxy)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n,n-Dimethyl-3-(piperidin-3-yloxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Key Observations :

- Electron Effects : The piperidinyloxy group is electron-donating via oxygen’s lone pairs, contrasting with the electron-withdrawing -CF₃ group in N,N-Dimethyl-3-(trifluoromethyl)aniline. This difference significantly impacts reactivity; for example, the -CF₃ group directs Pd-catalyzed C–H olefination to the para position .

Reactivity in Catalytic Reactions

Table 2: Reactivity in Pd-Catalyzed C–H Olefination

Insights :

- The -CF₃ group in N,N-Dimethyl-3-(trifluoromethyl)aniline increases electrophilicity at the para position, favoring Pd-mediated olefination . In contrast, the piperidinyloxy group’s electron-donating nature may reduce para-selectivity.

Physicochemical Properties

Table 3: Analytical Data from Heterocycles Study

| Compound | Calculated Mass (M⁻¹) | GC Retention Time (min) |

|---|---|---|

| N,N-Dimethyl-3-(phenylthio)aniline | 228.0645 | 14.67 |

| N,N-Dimethyl-3-(p-tolylthio)aniline | 242.0778 | 21.96 |

| This compound | Not reported | Not reported |

Key Points :

- Thioether-substituted analogs exhibit longer GC retention times due to increased hydrophobicity. The piperidinyloxy analog’s retention behavior is unreported but likely influenced by its mixed polarity (polar oxygen vs. nonpolar piperidine).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.